Benzyl 2-bromobutanoate
Description
Benzyl 2-bromobutanoate is an aliphatic ester characterized by a benzyl group attached to a butanoate backbone with a bromine substituent at the second carbon. The benzyl moiety enhances lipophilicity, which may influence applications in pharmaceuticals or organic synthesis, particularly in prodrug formulations where ester hydrolysis in vivo releases active metabolites .
Properties
CAS No. |
42115-51-5 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
benzyl 2-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
IAWWKWVHVUNYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-bromobutanoate can be synthesized through the esterification of benzyl alcohol with 2-bromobutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-bromobutanoic acid.
Reduction: Reduction of the ester group can yield benzyl 2-bromobutanol.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of benzyl 2-hydroxybutanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed:
Oxidation: Benzyl 2-bromobutanoic acid.
Reduction: Benzyl 2-bromobutanol.
Substitution: Benzyl 2-hydroxybutanoate.
Scientific Research Applications
Benzyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into this compound derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of benzyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to produce the corresponding alcohol and acid, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the bromine atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural Analogues
Benzyl 2-bromobutanoate belongs to the broader class of brominated esters. Key structural analogues include:
| Compound | CAS # | Substituents |
|---|---|---|
| Methyl benzoate | 93-58-3 | Methyl group, no bromine |
| Isopropyl benzoate | 939-48-0 | Branched alkyl, no bromine |
| Ethyl 2-bromobutanoate | Not provided | Ethyl group, bromine at C2 |
The bromine atom at C2 introduces steric and electronic effects, increasing electrophilicity compared to non-halogenated esters like methyl benzoate. This enhances reactivity in nucleophilic substitution reactions, a feature absent in saturated or unbranched esters .
Physicochemical Properties
- Volatility: Benzyl esters generally exhibit lower volatility than their alkyl counterparts (e.g., ethyl esters) due to the aromatic benzyl group. This property may make this compound more suitable for high-temperature applications compared to ethyl 2-bromobutanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
